molecular formula C17H15ClN2O2S2 B2366723 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide CAS No. 896302-27-5

3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2366723
CAS No.: 896302-27-5
M. Wt: 378.89
InChI Key: IDPKWJFWERSKMC-UHFFFAOYSA-N
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Description

3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is an organic compound with a complex structure that includes both thiophene and benzo[b]thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiophene ring, followed by the introduction of the benzo[b]thiophene moiety. Key steps may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and benzo[b]thiophene derivatives, such as:

Uniqueness

What sets 3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide apart is its unique combination of functional groups and the potential for diverse applications across multiple fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-8-9(2)23-17(12(8)15(21)19-3)20-16(22)14-13(18)10-6-4-5-7-11(10)24-14/h4-7H,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPKWJFWERSKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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